2-(Cyclopropylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(Cyclopropylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropylmethyl group and a 4-fluorophenyl group attached to a dihydropyridazinone core. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate in the presence of a catalyst such as Zn(OTf)2 can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The goal is to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Cyclopropylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares structural similarities but differs in its core structure and functional groups.
Phenyl boronic acid derivatives: These compounds have similar functional groups but differ in their overall structure and reactivity.
Uniqueness
2-(Cyclopropylmethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13FN2O |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-(4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-3-11(4-6-12)13-7-8-14(18)17(16-13)9-10-1-2-10/h3-8,10H,1-2,9H2 |
InChI Key |
LUKZOQWYCKIIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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